molecular formula C17H15N5O3 B2915850 N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 923139-11-1

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2915850
CAS No.: 923139-11-1
M. Wt: 337.339
InChI Key: BSINFYHLRFJQOF-UHFFFAOYSA-N
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Description

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound with significant potential in various scientific fields. This compound features a phthalazinone core and a pyridine moiety, connected through an ethanediamide linker. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Scientific Research Applications

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as triethylamine and hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.

Mechanism of Action

The mechanism by which N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to its combination of a phthalazinone core and a pyridine moiety, connected through an ethanediamide linker. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-15-13-4-2-1-3-12(13)14(21-22-15)10-20-17(25)16(24)19-9-11-5-7-18-8-6-11/h1-8H,9-10H2,(H,19,24)(H,20,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSINFYHLRFJQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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